molecular formula C25H21NO5 B214462 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214462
M. Wt: 415.4 g/mol
InChI Key: WECLRVHTLBFMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as Y-27632, is a small molecule inhibitor of Rho-associated protein kinase (ROCK). It was first synthesized in 2000 and has since been widely used in scientific research for its ability to selectively inhibit ROCK activity.

Mechanism of Action

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one selectively inhibits ROCK activity by competing with ATP for the ATP-binding site of ROCK. This results in the inhibition of downstream signaling pathways that are regulated by ROCK, including the phosphorylation of myosin light chain and the activation of LIM kinase. The inhibition of these pathways leads to the various effects of this compound on cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on various cell types. In neuronal cells, this compound promotes neurite outgrowth and enhances axonal regeneration. In smooth muscle cells, this compound inhibits contraction and reduces blood pressure. In cancer cells, this compound suppresses invasion and metastasis. However, the effects of this compound can vary depending on the cell type and the context of the experiment.

Advantages and Limitations for Lab Experiments

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its selectivity for ROCK, its ability to penetrate cell membranes, and its stability in solution. However, this compound also has some limitations, including its relatively low yield in synthesis, its potential off-target effects, and the need for appropriate controls in experiments.

Future Directions

There are several future directions for the use of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in scientific research. One direction is the development of new ROCK inhibitors with improved selectivity and potency. Another direction is the exploration of the effects of this compound on other cellular processes beyond ROCK signaling. Finally, the use of this compound in combination with other drugs or therapies may have potential for the treatment of various diseases, including cancer and neurodegenerative disorders.
In conclusion, this compound is a small molecule inhibitor of ROCK that has been widely used in scientific research for its ability to selectively inhibit ROCK activity. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to continue to be a valuable tool in the field of scientific research.

Synthesis Methods

The synthesis of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves several steps, including the protection of the hydroxyl group, the formation of the oxazolidinone ring, and the deprotection of the hydroxyl group. The final product is obtained through a coupling reaction of the protected oxazolidinone with 2-phenylethylamine. The yield of the synthesis is typically around 40%.

Scientific Research Applications

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been widely used in scientific research as a selective inhibitor of ROCK activity. ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis. The inhibition of ROCK activity by this compound has been shown to have a wide range of effects on cellular behavior, including the promotion of neurite outgrowth, the inhibition of smooth muscle contraction, and the suppression of cancer cell invasion and metastasis.

properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C25H21NO5/c27-21(18-10-11-22-23(14-18)31-16-30-22)15-25(29)19-8-4-5-9-20(19)26(24(25)28)13-12-17-6-2-1-3-7-17/h1-11,14,29H,12-13,15-16H2

InChI Key

WECLRVHTLBFMSO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CCC5=CC=CC=C5)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CCC5=CC=CC=C5)O

Origin of Product

United States

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